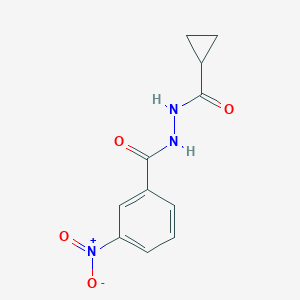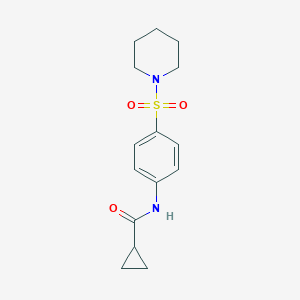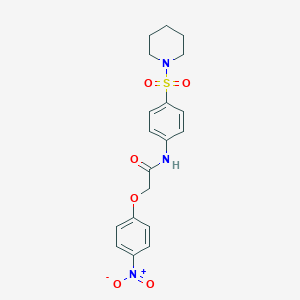![molecular formula C15H15N3O5S B466581 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide CAS No. 433941-27-6](/img/structure/B466581.png)
2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide is an organic compound with a complex structure that includes a nitrophenoxy group, an acetylamino group, and a dimethylthiophene carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The acetylation of 4-nitrophenol to form 4-nitrophenoxyacetic acid.
Amidation: The reaction of 4-nitrophenoxyacetic acid with an amine to form the corresponding amide.
Thiophene Functionalization:
Coupling: The final coupling of the functionalized thiophene with the amide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.
化学反応の分析
Types of Reactions
2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.
4-Nitrophenoxyacetic acid: A precursor in the synthesis of the target compound.
4,5-Dimethylthiophene-3-carboxamide: Lacks the nitrophenoxy and acetylamino groups.
Uniqueness
2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.
特性
IUPAC Name |
4,5-dimethyl-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-8-9(2)24-15(13(8)14(16)20)17-12(19)7-23-11-5-3-10(4-6-11)18(21)22/h3-6H,7H2,1-2H3,(H2,16,20)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMBEWGCNIDOHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B466501.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B466502.png)
![2-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B466512.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B466521.png)

![N-benzyl-4-[2-(cyclopropylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466543.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B466546.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466552.png)
![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466554.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B466556.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B466574.png)
![2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B466576.png)

